molecular formula C8H10ClN B1630968 (S)-1-(4-Chlorophenyl)ethylamine CAS No. 4187-56-8

(S)-1-(4-Chlorophenyl)ethylamine

Cat. No.: B1630968
CAS No.: 4187-56-8
M. Wt: 155.62 g/mol
InChI Key: PINPOEWMCLFRRB-LURJTMIESA-N
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Description

“(S)-1-(4-Chlorophenyl)ethylamine” is a chemical compound with the molecular formula C8H10ClN . It is also known as 2-(4-Chlorophenyl)ethylamine . This compound is used in various scientific and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chlorine atom (Cl) attached to a phenyl group (C6H4), which is connected to an ethylamine group (CH2CH2NH2) . The presence of the chlorine atom and the amine group can significantly influence the compound’s reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a refractive index of 1.551 (lit.) and a density of 1.106 g/mL at 25 °C (lit.) . The boiling point is 120 °C/15 mmHg (lit.) .

Scientific Research Applications

Enzymatic Resolution and Herbicide Synthesis

(S)-1-(4-Chlorophenyl)ethylamine has been utilized in enzymatic resolution processes. For instance, Zhang et al. (2018) reported the kinetic resolution of this compound using a commercial lipase from Candida antarctica (Novozym 435). This process enabled the preparation of a novel triazolopyrimidine herbicide. The study detailed the effects of solvents, acyl donors, substrate ratios, and reaction temperatures on the resolution process, achieving high conversion rates and enantiomeric excess (Zhang et al., 2018).

Antitumor Derivatives

In the context of antitumor research, Sokolova and Magidson (1968) synthesized new derivatives of N-(4-pyrimidyl)ethylamine, incorporating an allyl or p-chlorophenyl group. These compounds were explored for their potential as antitumor substances (Sokolova & Magidson, 1968).

Pharmaceutical Research

In pharmaceutical research, Croston et al. (2002) discovered a nonpeptidic agonist of the urotensin-II receptor, where a compound structurally related to this compound played a crucial role. This finding was significant for pharmacological research and drug development (Croston et al., 2002).

Crystal Engineering

In crystal engineering, this compound has been utilized in the synthesis of chiral selectors for enantioseparation processes. For example, Kobayashi et al. (2010) investigated the role of halogen-bonding interaction in stabilizing cluster-type diastereomeric salt crystals involving this compound (Kobayashi et al., 2010).

Chemical Synthesis and Structural Analysis

The compound has also been pivotal in studies focused on chemical synthesis and structural analysis. Research by Johnson et al. (2006) on ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate exemplifies this application, where structural and spectroscopic characterizations were key aspects (Johnson et al., 2006).

Antidepressant Activity

In the field of neuroscience, Yardley et al. (1990) explored 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their antidepressant activity. The study focused on compounds structurally related to this compound, providing insights into potential therapeutic applications (Yardley et al., 1990).

Safety and Hazards

This compound is classified as Skin Corr. 1B under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it can cause severe skin burns and eye damage . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Properties

IUPAC Name

(1S)-1-(4-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINPOEWMCLFRRB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50962028
Record name 1-(4-Chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4187-56-8
Record name (-)-1-(4-Chlorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4187-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-4-Chlorophenylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50962028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-CHLOROPHENYLETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y5RW6RLW9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4'-chloroacetophenone (103.3 g), formamide (98%; 123 g) and formic acid (97%; 8.3 ml) was stirred and heated at 180° C. The water produced in the reaction was removed by distillation together with some of the starting acetophenone which was separated and returned to the reaction vessel. Formic acid (70 ml total) was added in small aliquots over 8 hours. The reaction mixture was cooled and exhaustively extracted with toluene. The combined toluene extracts were washed with water, dried, filtered and the filtrate evaporated. Concentrated hydrochloric acid (70 ml) was added to the residue and the mixture boiled under reflux for 1 hour. The mixture was cooled, extracted with toluene and the aqueous layer basified with aqueous sodium hydroxide (5M). The solution was steam distilled until 1.4 1 of distillate had been collected and the distillate was extracted with ethyl acetate. The combined ethyl acetate extracts were dried, filtered and the filtrate evaporated to give an oil which was distilled to give (±)-1-(4-chlorophenyl)ethylamine, b.p. 120°-122° C. (19 mmHg). A small portion of the distillate was dissolved in dry ether and an equal volume of saturated ethereal hydrogen chloride was added. The solid formed was collected by filtration and dried to give (±)-1-(4-chlorophenyl)ethylamine hydrochloride, m.p. 186°-189° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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